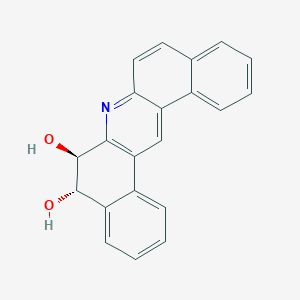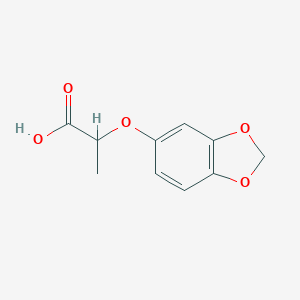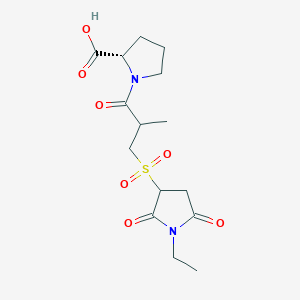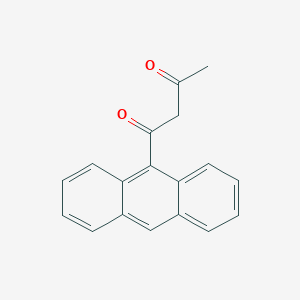
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol, also known as norcaraneol, is a bicyclic alcohol compound with a molecular formula of C17H18O. It is a colorless liquid with a pleasant odor and is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.2.1)heptan-2-ol.
Mécanisme D'action
The mechanism of action of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions. It has been shown to undergo various reactions, including Diels-Alder reactions, Michael additions, and aldol reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol are not well studied. However, the compound has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high reactivity. The compound can undergo various chemical reactions, making it an ideal reagent for the synthesis of various organic compounds. Another advantage is its low toxicity, making it safe for use in laboratory experiments.
One of the limitations of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high cost. The compound is relatively expensive, making it difficult for researchers with limited budgets to use it in their experiments.
Orientations Futures
There are several future directions for the use of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in scientific research. One of the primary areas of research is in the synthesis of chiral intermediates and natural products. The compound has been shown to be an effective reagent for the synthesis of various chiral intermediates, and further research in this area could lead to the development of new drugs and pharmaceuticals.
Another area of research is in the development of new chemical reactions using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol as a reagent. The compound has been shown to undergo various chemical reactions, and further research in this area could lead to the development of new synthetic methods for the preparation of organic compounds.
Conclusion:
In conclusion, 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is a valuable compound in the field of organic chemistry. Its high reactivity and low toxicity make it an ideal reagent for the synthesis of various organic compounds. The compound has been extensively used in scientific research for its various applications, including the synthesis of chiral intermediates and natural products, as well as in the field of pharmaceuticals. Further research in this area could lead to the development of new drugs and synthetic methods for the preparation of organic compounds.
Méthodes De Synthèse
The synthesis of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol involves the reaction between norcarane and benzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces the desired product in good yields. This synthesis method has been widely used in the preparation of various organic compounds, including chiral intermediates, natural products, and pharmaceuticals.
Applications De Recherche Scientifique
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol has been extensively used in scientific research for its various applications. One of the primary research areas is in the synthesis of chiral intermediates and natural products. The compound has been used as a reagent for the synthesis of various chiral intermediates, including amino acids, alcohols, and ketones.
Another significant application of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is in the field of pharmaceuticals. The compound has been used as a starting material in the synthesis of various pharmaceuticals, including anti-tumor agents, anti-inflammatory drugs, and anti-viral agents.
Propriétés
Numéro CAS |
100783-34-4 |
|---|---|
Nom du produit |
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol |
Formule moléculaire |
C20H20O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
7-benzhydrylidenebicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H20O/c21-18-13-16-11-12-17(18)20(16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
Clé InChI |
GVKPDAZZFVJVQF-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canonique |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Synonymes |
7-(diphenylmethylene)bicyclo(2.2.1)heptan-2-ol DBHO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




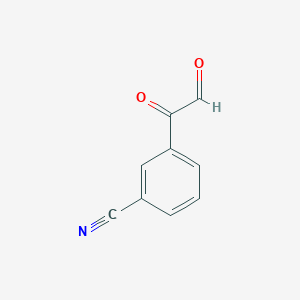
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
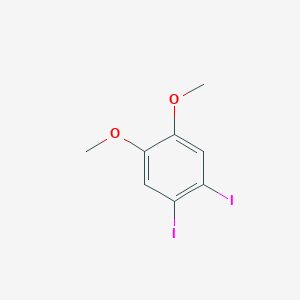
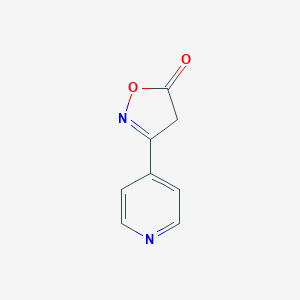

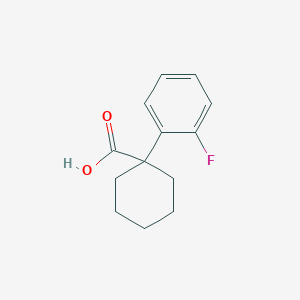
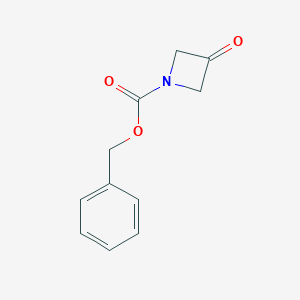
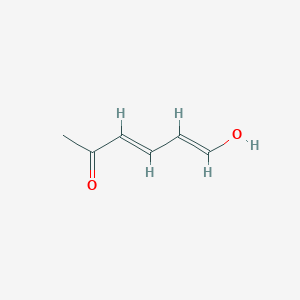
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
